molecular formula C16H20N2O2 B11170902 5-methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide

5-methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11170902
M. Wt: 272.34 g/mol
InChI Key: GAOLMWNDAZTLAY-UHFFFAOYSA-N
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Description

5-methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a phenyl group, a pentan-3-yl group, and a carboxamide group attached to an oxazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like phenyl halides and catalysts such as palladium or copper.

    Attachment of the Pentan-3-yl Group: The pentan-3-yl group can be attached through alkylation reactions, using alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxazole derivative with appropriate amines or amides under dehydrating conditions, using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the carboxamide group, using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl group, using nucleophiles like halides or alkoxides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

    Catalysts: Palladium, copper

    Bases: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Amines, alcohols

    Substitution Products: Substituted derivatives

Scientific Research Applications

5-methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific structural features, such as the oxazole ring and the combination of phenyl, pentan-3-yl, and carboxamide groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

5-methyl-N-pentan-3-yl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H20N2O2/c1-4-13(5-2)17-16(19)14-11(3)20-18-15(14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3,(H,17,19)

InChI Key

GAOLMWNDAZTLAY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=C(ON=C1C2=CC=CC=C2)C

Origin of Product

United States

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